Cas no 100427-77-8 (Urea,N-(2-chloroethyl)-N'-[2-(hydroxymethyl)-6-methylphenyl]-)
100427-77-8 structure
Product Name:Urea,N-(2-chloroethyl)-N'-[2-(hydroxymethyl)-6-methylphenyl]-
CAS-nummer:100427-77-8
MF:C11H15ClN2O2
MW:242.702001810074
CID:183407
PubChem ID:57842
Update Time:2025-04-19
Urea,N-(2-chloroethyl)-N'-[2-(hydroxymethyl)-6-methylphenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Urea,N-(2-chloroethyl)-N'-[2-(hydroxymethyl)-6-methylphenyl]-
- NSC 162276
- 1-(2-chloroethyl)-3-[2-(hydroxymethyl)-6-methylphenyl]urea
- NSC-162276
- NSC162276
- DTXSID60143265
- 1-(2-Chloroethyl)-3-(2-hydroxymethyl-6-methylphenyl)urea
- Urea, 1-(2-chloroethyl)-3-(2-hydroxymethyl-o-tolyl)-
- 100427-77-8
- BENZYL ALCOHOL, 3-METHYL-2-(2-CHLOROETHYL)UREIDO-
-
- Inchi: 1S/C11H15ClN2O2/c1-8-3-2-4-9(7-15)10(8)14-11(16)13-6-5-12/h2-4,15H,5-7H2,1H3,(H2,13,14,16)
- InChI-sleutel: LJWISXRVXBWEAU-UHFFFAOYSA-N
- LACHT: ClCCNC(NC1C(C)=CC=CC=1CO)=O
Berekende eigenschappen
- Exacte massa: 242.08235
- Monoisotopische massa: 242.0822054g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 226
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 61.4Ų
Experimentele eigenschappen
- PSA: 61.36
Urea,N-(2-chloroethyl)-N'-[2-(hydroxymethyl)-6-methylphenyl]- Gerelateerde literatuur
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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